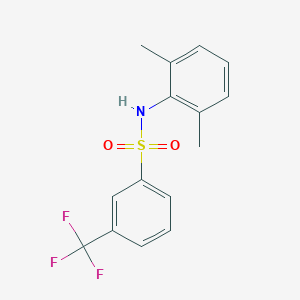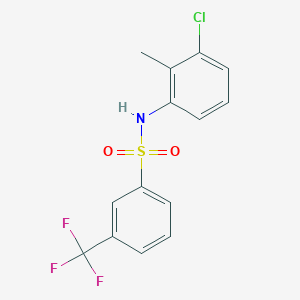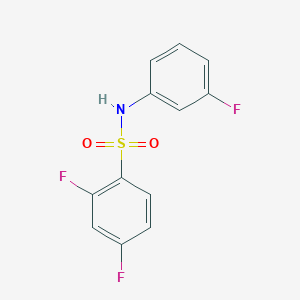![molecular formula C14H9F6NO3S B265857 N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide, also known as TFMB-NH2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and is known for its unique properties and characteristics.
Mecanismo De Acción
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of inflammatory responses and the growth of cancer cells. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects on the body. These effects include the inhibition of certain enzymes and proteins, the suppression of inflammatory responses, and the suppression of cancer cell growth. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has also been shown to have an effect on the immune system, leading to the suppression of autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide for lab experiments is its ability to inhibit the activity of certain enzymes and proteins. This inhibition can be used to study the effects of these enzymes and proteins on various biological processes. However, one of the limitations of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide. One area of research is in the development of new drugs for the treatment of cancer, inflammatory diseases, and autoimmune disorders. Another area of research is in the study of the mechanisms of action of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide and its effects on various biological processes. Finally, research can also be focused on the development of new synthesis methods for N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide can be achieved through several methods, including the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide as the final product. Other methods of synthesis include the reaction of 4-(trifluoromethoxy)aniline with trifluoromethylbenzenesulfonyl fluoride in the presence of a base.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs for the treatment of various diseases. N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide has been shown to have promising results in the treatment of cancer, inflammatory diseases, and autoimmune disorders.
Propiedades
Nombre del producto |
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H9F6NO3S |
Peso molecular |
385.28 g/mol |
Nombre IUPAC |
N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H9F6NO3S/c15-13(16,17)9-2-1-3-12(8-9)25(22,23)21-10-4-6-11(7-5-10)24-14(18,19)20/h1-8,21H |
Clave InChI |
DXEPAJLPPWODQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(4-ethoxyphenyl)-8-(2-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265779.png)
![8-(2-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265792.png)
![8-(3-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265793.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265794.png)
![10-(4-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265799.png)
![8-(2-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265803.png)
![8-(3-fluorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265804.png)
![8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265806.png)
![8-(4-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265807.png)
![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)


